Electrochemical DNA Sensor: ssDNA Selectivity and Signal Enhancement
When Pyrido[3,4-b]pyrazin-3(4H)-one was drop-cast onto a glassy carbon electrode (GCE) to form a PYP/GCE sensor, the anodic peak current in differential pulse voltammetry (DPV) increased from 12.0 μA (bare GCE) to 20.0 μA, a 1.67-fold enhancement. Upon immobilization of ssDNA, the current decreased to 14.5 μA due to binding, while dsDNA produced a significantly smaller signal change, confirming selectivity for single-stranded DNA [1]. The limit of detection (LOD) for ssDNA was 0.51 nM and the limit of quantification (LOQ) was 1.72 nM, whereas dsDNA showed negligible response down to 100 nM [1].
| Evidence Dimension | DPV anodic peak current (sensor response) |
|---|---|
| Target Compound Data | 20.0 μA (PYP/GCE); 14.5 μA after ssDNA binding |
| Comparator Or Baseline | 12.0 μA (bare GCE); negligible change for dsDNA |
| Quantified Difference | 1.67-fold current enhancement over bare GCE; ssDNA LOD = 0.51 nM vs. dsDNA no detectable response at 100 nM |
| Conditions | GCE modified with Pyrido[3,4-b]pyrazin-3(4H)-one; DPV in phosphate buffer (pH 7.4); scan rate 50 mV/s; ssDNA probe concentration 1.0 μM |
Why This Matters
For procurement of DNA sensor components, the 1.67-fold signal enhancement and ssDNA-over-dsDNA selectivity are quantifiable performance metrics that a bare electrode or alternative heterocyclic modifier cannot match without independent validation.
- [1] Arshad, M. N.; Rahman, M. M.; Asiri, A. M.; Alamry, K. A.; Marwani, H. M. Synthesis, XRD, Hirshfeld Surface Analysis, ESIPT, and Electrochemical DNA Sensor Application of Pyrido[3,4-b]pyrazin-3(4H)-one. RSC Adv. 2023, 13, 28954–28970. View Source
